4,5-Dibromo-3-methylthiophene-2-carbaldehyde
Overview
Description
4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a formyl group attached to the thiophene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde typically involves the bromination of 3-methylthiophene followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions of the thiophene ring. The resulting dibromo compound is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 2-position using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
4,5-Dibromo-3-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
4,5-Dibromo-3-methylthiophene-2-carbaldehyde is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the synthesis of biologically active molecules, aiding in the study of their mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 4,5-Dibromo-3-methylthiophene-2-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms and the formyl group provide reactive sites for chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar compounds to 4,5-Dibromo-3-methylthiophene-2-carbaldehyde include other brominated thiophene derivatives such as 3,5-Dibromo-2-methylthiophene and 3-Methyl-2-thiophenecarboxaldehyde . Compared to these compounds, this compound is unique due to the specific positioning of the bromine atoms and the formyl group, which confer distinct reactivity and applications.
Properties
IUPAC Name |
4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPWYHKLLYDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427755 | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30153-49-2 | |
Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30153-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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